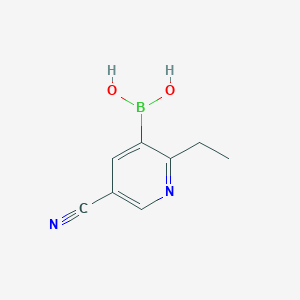
(5-Cyano-2-ethylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyano-2-ethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-ethylpyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-2-ethylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF or DMF.
Major Products
Oxidation: (5-Hydroxy-2-ethylpyridin-3-yl)boronic acid.
Reduction: (5-Amino-2-ethylpyridin-3-yl)boronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
(5-Cyano-2-ethylpyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyano-2-ethylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a potential inhibitor of enzymes that interact with diol-containing substrates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Cyanophenyl)boronic acid
- (2-Ethylphenyl)boronic acid
Uniqueness
(5-Cyano-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a cyano group and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other boronic acids .
Properties
Molecular Formula |
C8H9BN2O2 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(5-cyano-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-8-7(9(12)13)3-6(4-10)5-11-8/h3,5,12-13H,2H2,1H3 |
InChI Key |
RPKHXBHNRZDAJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1CC)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















